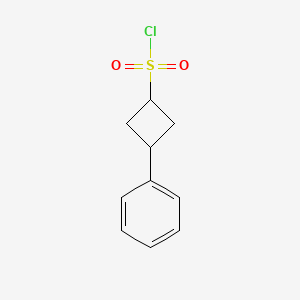

3-Phenylcyclobutane-1-sulfonyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

3-phenylcyclobutane-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2S/c11-14(12,13)10-6-9(7-10)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBTUKYYILZUSHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1S(=O)(=O)Cl)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1935090-80-4 | |

| Record name | 3-phenylcyclobutane-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Phenylcyclobutane-1-sulfonyl chloride CAS 1935090-80-4 properties

[1][2]

Executive Summary

3-Phenylcyclobutane-1-sulfonyl chloride (CAS 1935090-80-4) is a specialized electrophilic building block used in the synthesis of sulfonamide-based pharmacophores. Unlike flexible alkyl chains or planar phenyl rings, the cyclobutane core offers a unique "puckered" conformation (dihedral angle ~25–35°), providing a defined spatial vector for substituent exit. This compound is increasingly utilized in "Scaffold Hopping" strategies to improve metabolic stability, reduce lipophilicity (LogP), and restrict conformational entropy in drug candidates.

Chemical Specifications & Properties

Note: As a specialized catalog intermediate, specific empirical data is often proprietary. The values below represent a synthesis of available vendor data and calculated physicochemical properties standard for this structural class.

| Property | Specification |

| CAS Number | 1935090-80-4 |

| IUPAC Name | 3-Phenylcyclobutane-1-sulfonyl chloride |

| Molecular Formula | C₁₀H₁₁ClO₂S |

| Molecular Weight | 230.71 g/mol |

| Appearance | Off-white solid or viscous semi-solid (Stereoisomer dependent) |

| Density (Predicted) | ~1.35 ± 0.1 g/cm³ |

| Boiling Point (Predicted) | ~340°C (at 760 mmHg) - Decomposes prior to boiling |

| Solubility | Soluble in DCM, THF, EtOAc; Reacts violently with water/alcohols. |

| Storage | -20°C, under Inert Atmosphere (Ar/N₂). Moisture Sensitive. |

Strategic Utility in Drug Design

The "Cyclobutane Switch"

Replacing a phenyl ring or a flexible propyl chain with a cyclobutane moiety is a validated strategy in medicinal chemistry.

-

Metabolic Stability: The cyclobutane ring is generally more resistant to oxidative metabolism (CYP450) than alkyl chains.

-

Vector Control: The 1,3-substitution pattern allows for distinct cis and trans isomers. The trans isomer typically places substituents in a pseudo-diequatorial orientation, extending the molecule, while the cis isomer can adopt a pseudo-diaxial conformation, creating a "U-shape" turn.

Bioisosterism Visualization

The following diagram illustrates the structural logic of using this scaffold to rigidify a flexible linker.

Figure 1: Pharmacophore logic demonstrating the entropic advantage of cyclobutane rigidification.

Synthesis & Manufacturing Routes

The synthesis of 3-phenylcyclobutane-1-sulfonyl chloride typically avoids direct chlorosulfonation of phenylcyclobutane due to regioselectivity issues (competition with the phenyl ring). The industry-standard approach utilizes Functional Group Interconversion (FGI) starting from 3-phenylcyclobutanone.

Retrosynthetic Analysis

The most robust route involves the oxidative chlorination of a thioacetate or thiol intermediate.

Figure 2: Validated synthetic pathway via oxidative chlorination.

Detailed Protocol: Oxidative Chlorination (General Procedure)

Note: This protocol is adapted for the conversion of the S-alkyl isothiourea or thioacetate precursor to the sulfonyl chloride.

Reagents:

-

Precursor: S-(3-phenylcyclobutyl) ethanethioate (or isothiourea salt).

-

Oxidant: N-Chlorosuccinimide (NCS) or Chlorine gas (Cl₂).

-

Solvent: Acetonitrile / 2M HCl (5:1 ratio).

Step-by-Step Methodology:

-

Preparation: Dissolve the thioacetate precursor (1.0 equiv) in Acetonitrile/2M HCl. Cool the mixture to 0°C using an ice bath.

-

Chlorination: Add NCS (4.0 equiv) portion-wise over 20 minutes. Critical: Maintain internal temperature <10°C to prevent thermal decomposition of the sulfonyl chloride.

-

Reaction Monitoring: Stir at 0–5°C for 1–2 hours. Monitor via TLC (convert an aliquot to sulfonamide with benzylamine for visualization).

-

Workup: Dilute with cold diethyl ether. Wash the organic phase with cold water (3x) and brine.

-

Drying: Dry over anhydrous MgSO₄ (do not use basic drying agents like K₂CO₃).

-

Isolation: Concentrate in vacuo at low temperature (<30°C). The product is heat-sensitive.

-

Validation: Verify by ¹H NMR (diagnostic shift of the CH-SO₂Cl proton).

Handling & Stability Guidelines

Hydrolysis Risk

Sulfonyl chlorides are inherently electrophilic and prone to hydrolysis.[1]

-

Reaction: R-SO₂Cl + H₂O → R-SO₃H + HCl

-

Indicator: Evolution of acidic fumes (HCl) or formation of a crystalline precipitate (sulfonic acid) in the oil indicates degradation.

-

Mitigation: Store under Argon in sealed vials. If the compound has degraded, it can sometimes be re-activated by refluxing with thionyl chloride (SOCl₂), though purification is difficult.

Stereochemical Considerations

The commercial material is often a mixture of cis and trans isomers (referring to the 1,3-relationship of the phenyl and sulfonyl groups).

-

Separation: Separation is best performed at the sulfonamide stage (after reaction with the amine) using preparative HPLC, as the sulfonyl chloride itself is too reactive for standard silica chromatography.

Application Protocol: Sulfonamide Coupling

Objective: Coupling CAS 1935090-80-4 with a primary amine (R-NH₂).

-

Setup: Dissolve the amine (1.0 equiv) in anhydrous DCM or THF.

-

Base: Add Triethylamine (TEA) or DIPEA (2.5 equiv). Why: To neutralize the HCl by-product and drive the reaction.

-

Addition: Add 3-Phenylcyclobutane-1-sulfonyl chloride (1.1 equiv) as a solution in DCM dropwise at 0°C.

-

Incubation: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Quench: Add saturated NaHCO₃ solution.

-

Purification: Extract with EtOAc, dry, and purify via flash column chromatography.

References

-

PubChem Compound Summary. (n.d.). 3-Phenylcyclobutane-1-sulfonyl chloride (CAS 1935090-80-4). National Center for Biotechnology Information. Retrieved from [Link]

-

Yang, Z., et al. (2013).[2] "A Clean and Economic Synthesis of Alkanesulfonyl Chlorides via Bleach-Mediated Oxidative Chlorosulfonation." Synthesis, 45(12), 1675-1682. (General method for oxidative chlorination).

- Mykhailiuk, P. K. (2015). "Conformationally Restricted Amines: Synthesis and Properties." European Journal of Organic Chemistry. (Context on cyclobutane puckering and medicinal utility).

Precision Engineering of Cyclobutane Sulfonyl Chlorides: A Technical Guide for Medicinal Chemistry

Executive Summary

In the landscape of modern drug discovery, the cyclobutane ring represents a "Goldilocks" zone of saturation—possessing greater metabolic stability than cyclopropane and more rigid conformational control than cyclopentane. Cyclobutane sulfonyl chlorides are emerging as high-value building blocks for introducing this motif as a bioisostere for phenyl, isopropyl, or tert-butyl groups.[1] This guide details the synthesis, structural dynamics, and application of these reagents, specifically addressing the challenges of ring strain and the "butterfly" pucker conformation that defines their pharmacological vectors.

Structural Dynamics: The "Butterfly" Effect

Unlike planar aromatic rings or rapidly equilibrating cyclohexanes, cyclobutane adopts a distinct puckered or "butterfly" conformation to relieve torsional strain. This geometric constraint has profound implications for ligand-protein binding.[1]

Conformational Analysis

-

Pucker Angle: Approximately 25–35°, deviating from planarity.

-

Strain Energy: ~26.3 kcal/mol.[1] This is high enough to drive reactivity but low enough to ensure shelf stability of the sulfonyl chloride, unlike the highly reactive cyclopropane analogs.

-

Vector Alignment: Substituents at the 1- and 3-positions adopt pseudo-equatorial or pseudo-axial orientations.[1] In 1,3-disubstituted systems, the cis isomer is often thermodynamically preferred but the trans isomer provides a linear vector mimicking para-substituted benzenes.

Figure 1: The energetic preference for the puckered conformation dictates the spatial arrangement of sulfonamide pharmacophores.

Synthesis Architectures

Direct chlorosulfonation of cyclobutane is rarely viable due to lack of regiocontrol and potential ring-opening.[1] Two primary routes are recommended: Oxidative Chlorination of Thiols (Classical) and SuFEx-Driven Cycloaddition (Modern).[1]

Route A: Oxidative Chlorination (The Standard)

This route is robust for generating 3-substituted analogs (e.g., 3-fluoro, 3-alkoxy).

-

Precursor: 3-substituted cyclobutanones are reduced to alcohols, converted to tosylates, displaced by thioacetate, and hydrolyzed to thiols.

-

Oxidation: The thiol is converted to the sulfonyl chloride.[2]

-

Reagent Choice:NCS/HCl is superior to

for cyclobutanes to avoid radical ring-opening or over-chlorination.[1]

-

Route B: The SuFEx "Shortcut"

Recent advances in Sulfur-Fluoride Exchange (SuFEx) chemistry allow the construction of the ring around the sulfonyl group using Ethenesulfonyl Fluoride (ESF).

-

Mechanism: [2+2] Cycloaddition of ESF with enamines or active methylenes.

-

Advantage: Yields Cyclobutanesulfonyl Fluorides , which are more stable than chlorides and can be used directly for sulfonamide coupling or hydrolyzed to the acid.

Figure 2: Decision matrix for synthesis. Route A is preferred for specific substitution patterns; Route B is preferred for rapid library generation.

Experimental Protocols

Protocol 1: Synthesis of 3,3-Difluorocyclobutanesulfonyl Chloride

Targeting a lipophilic, metabolically stable building block.

Reagents:

-

3,3-Difluorocyclobutanethiol (1.0 equiv)

-

N-Chlorosuccinimide (NCS) (4.0 equiv)[1]

-

2M HCl (aq) / Acetonitrile (1:5 v/v)

Procedure:

-

Preparation: Dissolve NCS (40 mmol) in Acetonitrile (50 mL) and 2M HCl (10 mL). Cool the mixture to 0°C in an ice bath.

-

Addition: Add a solution of 3,3-difluorocyclobutanethiol (10 mmol) in Acetonitrile (5 mL) dropwise over 15 minutes. Note: Maintain temperature <5°C to prevent over-oxidation.

-

Reaction: Stir vigorously at 0°C for 1 hour, then allow to warm to room temperature for 30 minutes. The mixture should turn a pale yellow-green.[1]

-

Workup: Dilute with diethyl ether (100 mL). Wash the organic layer with water (2 x 50 mL) and brine (50 mL).

-

Drying: Dry over anhydrous

, filter, and concentrate in vacuo at <30°C. -

Storage: The resulting oil is unstable to heat.[1] Use immediately or store at -20°C under Argon.

Validation:

-

1H NMR: Look for the disappearance of the thiol -SH proton (~1.5-2.0 ppm) and the downfield shift of the methine proton adjacent to the sulfonyl group (~4.0-4.5 ppm).[1]

Protocol 2: Sulfonamide Coupling (Schotten-Baumann Conditions)

Standard coupling to an amine pharmacophore.[1]

Reagents:

-

Cyclobutanesulfonyl chloride (1.0 equiv)

-

Amine (R-NH2) (1.1 equiv)[1]

-

Pyridine or TEA (2.5 equiv)

-

DCM (anhydrous)

Procedure:

-

Dissolve the amine and base in anhydrous DCM at 0°C.

-

Add the sulfonyl chloride (dissolved in minimal DCM) dropwise.

-

Stir at RT for 4–12 hours.

-

Quench with 1M HCl (to remove excess pyridine/amine). Wash with

.[1] -

Purify via silica gel chromatography (Hexane/EtOAc).

Medicinal Chemistry Applications

Bioisosterism

The cyclobutane ring serves as a superior bioisostere for:

-

Isopropyl/t-Butyl groups: It maintains the hydrophobic bulk but adds a vector for derivatization (the sulfonyl group).[1]

-

Phenyl rings: The trans-1,3-disubstituted cyclobutane mimics the geometry of para-substituted benzene but with significantly higher

character, improving solubility and reducing π-stacking induced aggregation.[1]

Metabolic Stability

Unlike the cyclopropyl group, which can suffer from P450-mediated ring opening, the cyclobutane ring is generally inert to oxidative metabolism. However, the alpha-carbon (next to the sulfonyl) is slightly acidic; substitution at the 3-position (e.g., with Fluorine) reduces metabolic liability at the ring carbons.

Case Study: Stability vs. Oxetanes

Researchers often compare cyclobutanes to oxetanes.[1] While oxetane-3-sulfonyl fluoride is stable, oxetane-3-sulfonyl chloride is notoriously unstable and prone to decomposition.[1] Cyclobutane sulfonyl chloride, lacking the ring oxygen's lone pair destabilization, offers a more robust shelf-life, making it the preferred choice for scale-up in early development.

References

-

Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides.Journal of Organic Chemistry. Bahrami, K., et al. (2009).

.[1] -

The Cyclobutane Moiety in Medicinal Chemistry. ChemMedChem. van der Kolk, M., et al. (2022). Comprehensive review of cyclobutane pucker, strain, and drug applications.

-

Synthesis of Fluorosulfonyl-Substituted Cyclobutanes via [2+2] Cycloaddition. ResearchGate/LMU. Li, L., et al. (2025). Describes the reaction of ethenesulfonyl fluoride (ESF) to form cyclobutane rings.[3]

-

Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie. Sharpless, K. B., et al. (2014).[4] The seminal paper on SuFEx, establishing sulfonyl fluorides as stable alternatives to chlorides.

-

Preparation of 3-Chlorocyclobutanecarboxylic Acid. Organic Syntheses. Detailed procedure for chlorinating cyclobutane rings, serving as a precursor reference.

Sources

- 1. Aliphatic Sulfonyl Fluorides for SuFEx Click Chemistry - Enamine [enamine.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Ethene-1,1-disulfonyl Difluoride (EDSF) for SuFEx Click Chemistry: Synthesis of SuFExable 1,1-Bissulfonylfluoride Substituted Cyclobutene Hubs - PMC [pmc.ncbi.nlm.nih.gov]

3-Phenylcyclobutane-1-sulfonyl chloride metabolic stability profile

An In-Depth Technical Guide to the Metabolic Stability Profile of 3-Phenylcyclobutane-1-sulfonyl chloride

Executive Summary: The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing its efficacy, safety, and dosing regimen.[1][2] This guide provides a comprehensive framework for assessing the metabolic stability of 3-Phenylcyclobutane-1-sulfonyl chloride, a compound whose structural features—a reactive sulfonyl chloride and a lipophilic phenylcyclobutane scaffold—present distinct metabolic challenges. Due to the absence of specific experimental data for this molecule in the public domain, this document adopts a predictive and methodological approach. We will dissect the molecule's structure to forecast its primary metabolic vulnerabilities, detailing the likely involvement of non-enzymatic hydrolysis, Phase I oxidation by Cytochrome P450 enzymes, and Phase II conjugation by Glutathione S-Transferases. This guide furnishes drug development professionals with detailed, field-proven experimental protocols for liver microsomal and hepatocyte stability assays, complete with the rationale behind each step and robust bioanalytical strategies. The aim is to provide a self-validating framework to experimentally determine the metabolic fate of 3-Phenylcyclobutane-1-sulfonyl chloride and similarly structured compounds, enabling informed decisions in the early stages of drug discovery.[3][4]

The Imperative of Metabolic Stability in Drug Discovery

In the journey of a new chemical entity (NCE) from discovery to a marketed drug, understanding its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount.[5] Metabolic stability, the susceptibility of a compound to biotransformation, is a cornerstone of this profile.[1][5] It directly impacts key pharmacokinetic parameters such as in vivo half-life, bioavailability, and clearance.[2]

-

High Metabolic Instability: A compound that is rapidly metabolized will have a short half-life and low exposure, often failing to achieve therapeutic concentrations at an acceptable dose. This can lead to the generation of various metabolites, which may be inactive, active, or even toxic.[3][6]

-

Low Metabolic Instability: Conversely, a compound that is too stable may accumulate in the body, increasing the risk of dose-dependent toxicity and undesirable drug-drug interactions (DDIs).[3][6]

Early in vitro assessment of metabolic stability allows researchers to rank-order compounds, build structure-activity relationships (SAR), and prioritize candidates with favorable pharmacokinetic potential, thereby reducing the high attrition rates of drug candidates in later, more expensive stages of development.[1][7]

Structural Analysis of 3-Phenylcyclobutane-1-sulfonyl chloride

The metabolic fate of 3-Phenylcyclobutane-1-sulfonyl chloride is dictated by its two key structural motifs: the reactive sulfonyl chloride functional group and the phenylcyclobutane core.

-

The Phenylcyclobutane Scaffold: This portion of the molecule is relatively lipophilic and presents potential sites for Phase I oxidative metabolism. The phenyl group is a classic substrate for Cytochrome P450 (CYP) enzymes, with hydroxylation being a common metabolic pathway.[8] The cyclobutane ring, a strained aliphatic system, is also a potential, albeit typically less favorable, site for hydroxylation.[9]

-

The Sulfonyl Chloride Moiety (-SO₂Cl): This is a highly electrophilic and reactive functional group.[10] Its presence suggests that the compound's primary instability may not be enzymatic but chemical. It is highly susceptible to nucleophilic attack by water (hydrolysis) and endogenous nucleophiles like glutathione (GSH).[11][12] This reactivity is a double-edged sword: while useful in synthesis, it poses a significant challenge for in vivo stability.

Predicted Metabolic Pathways

Based on the structural analysis, a multi-faceted metabolic clearance is anticipated, involving non-enzymatic, Phase I, and Phase II pathways.

3.1 Non-Enzymatic Degradation: Hydrolytic Instability The sulfonyl chloride group is expected to readily hydrolyze upon contact with aqueous biological media, converting to the corresponding and more stable 3-phenylcyclobutane-1-sulfonic acid. This is likely a rapid, non-enzymatic process that will significantly contribute to the compound's clearance.[13]

3.2 Phase II Metabolism: Glutathione Conjugation The high electrophilicity of the sulfonyl chloride makes it a prime target for conjugation with glutathione (GSH), a reaction catalyzed by Glutathione S-Transferases (GSTs).[14][15] This is a major detoxification pathway for electrophilic xenobiotics and is expected to be a significant route of metabolism for this compound, forming a glutathione conjugate that can be further processed via the mercapturic acid pathway for excretion.[15][16]

3.3 Phase I Metabolism: Cytochrome P450-Mediated Oxidation While chemical and conjugative pathways may dominate, the parent compound and its sulfonic acid metabolite are also substrates for Phase I enzymes, primarily the CYP superfamily.[1][17] The most probable site of oxidation is the phenyl ring, leading to various hydroxylated isomers (ortho-, meta-, para-). The cyclobutane ring is a secondary, less likely site for hydroxylation. These new hydroxyl groups can then serve as handles for subsequent Phase II reactions like glucuronidation or sulfation.[18][19]

Experimental Framework for Determining Metabolic Stability

A tiered, self-validating experimental approach is essential to accurately characterize the metabolic profile. This involves starting with the simplest system to assess inherent chemical stability and progressing to more complex biological systems.

Workflow 1: Assessing Chemical Stability in Aqueous Buffer

Causality: The first step is to quantify the compound's intrinsic chemical stability. This isolates the rate of non-enzymatic hydrolysis from any biological activity, providing a crucial baseline for interpreting data from more complex assays. A high rate of degradation here indicates that the compound is unlikely to survive long enough for significant enzymatic metabolism to occur in vivo.

Protocol: Hydrolytic Stability Assay

-

Preparation: Prepare a 10 mM stock solution of 3-Phenylcyclobutane-1-sulfonyl chloride in an aprotic solvent like acetonitrile (ACN). Prepare a phosphate buffer (100 mM, pH 7.4).

-

Incubation: Pre-warm the buffer to 37°C. Initiate the reaction by adding the stock solution to the buffer to a final concentration of 1-10 µM (final ACN concentration should be <1%).

-

Time Points: At specified time points (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw an aliquot of the reaction mixture. The "0" time point should be taken immediately after adding the compound.

-

Quenching: Immediately quench the reaction by adding the aliquot to a 2-3 fold excess of ice-cold ACN containing an internal standard. This stops further degradation and precipitates any proteins (in later assays).

-

Analysis: Centrifuge the quenched samples to pellet any precipitates. Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.

-

Self-Validation: Run a control incubation in 100% ACN to ensure the compound is stable in the solvent over the experiment's duration.

Workflow 2: Liver Microsomal Stability Assay for Phase I Metabolism

Causality: This assay uses subcellular fractions (microsomes) containing the majority of Phase I CYP450 enzymes.[20][21] By adding the necessary cofactor (NADPH), we specifically measure the compound's susceptibility to oxidative metabolism.[22] Comparing the degradation rate in the presence and absence of NADPH allows us to distinguish between CYP-mediated metabolism and other degradation pathways.

Protocol: Liver Microsomal Stability Assay

-

Materials:

-

Pooled liver microsomes (human, rat, etc.)[23]

-

Phosphate buffer (100 mM, pH 7.4)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)[23][24]

-

Test compound stock solution (10 mM in ACN or DMSO)

-

Positive control compounds (e.g., Verapamil - high turnover, Warfarin - low turnover)

-

-

Preparation: Thaw microsomes on ice. Prepare a microsomal suspension in buffer (e.g., final protein concentration 0.5 mg/mL).[22][25]

-

Pre-incubation: In a 96-well plate, add the microsomal suspension. Add the test compound to a final concentration of 1 µM. Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiation: Initiate the reaction by adding the pre-warmed NADPH regenerating system.

-

Incubation & Sampling: Incubate at 37°C with gentle shaking. At specified time points (e.g., 0, 5, 15, 30, 45 minutes), quench the reaction by adding ice-cold ACN with an internal standard.[22]

-

Controls (Self-Validation):

-

-NADPH Control: Run a parallel incubation without the NADPH regenerating system to measure degradation not dependent on CYP activity (e.g., hydrolysis, non-CYP enzymes).

-

T₀ Control: A sample quenched immediately after adding the compound to determine the initial concentration.

-

Positive Controls: Incubate known high and low turnover compounds to validate the metabolic activity of the microsome batch.

-

-

Analysis: Centrifuge the plate (e.g., 4000 rpm for 10 min) to pellet protein.[23] Analyze the supernatant by LC-MS/MS.

Workflow 3: Hepatocyte Stability Assay

Causality: Hepatocytes are intact liver cells and are considered the "gold standard" for in vitro metabolism studies.[5][26] They contain the full complement of both Phase I and Phase II metabolic enzymes (CYPs, UGTs, SULTs, GSTs) and cofactors in their correct physiological locations.[20][21] This assay provides the most comprehensive picture of a compound's overall hepatic clearance by all relevant pathways.

Protocol: Hepatocyte Stability Assay

-

Materials:

-

Cryopreserved, plateable hepatocytes (human, rat, etc.)

-

Hepatocyte incubation medium[26]

-

Collagen-coated 96-well plates

-

Positive control compounds (e.g., Verapamil - Phase I, 7-Hydroxycoumarin - Phase II)

-

-

Cell Plating: Thaw and plate hepatocytes according to the supplier's protocol. Allow cells to attach and form a monolayer (typically 4-24 hours).

-

Dosing: Remove the plating medium and replace it with fresh, pre-warmed incubation medium containing the test compound (final concentration 1 µM) and positive controls.[27]

-

Incubation: Incubate the plate at 37°C in a humidified CO₂ incubator.

-

Sampling: At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), remove an aliquot of the incubation medium.[27]

-

Quenching: Immediately quench the samples by adding them to ice-cold ACN containing an internal standard.

-

Controls (Self-Validation):

-

Vehicle Control: Incubate cells with the vehicle (e.g., 0.1% DMSO) to assess cell health.

-

Heat-Inactivated Control: Run a parallel incubation with heat-inactivated hepatocytes to measure non-enzymatic degradation (e.g., hydrolysis) in the complex medium.[26]

-

Positive Controls: Ensure both Phase I and Phase II pathways are active in the hepatocyte batch.

-

-

Analysis: Process samples as in the microsomal assay (centrifugation followed by LC-MS/MS analysis of the supernatant).

Bioanalytical Strategy: Quantification by LC-MS/MS

Accurate quantification of the parent compound at each time point is critical for reliable stability assessment.

-

Methodology: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS or LC-MS/MS) is the industry standard.[28][29] It offers excellent sensitivity, selectivity, and reproducibility.[28]

-

Method Development: A robust method must be developed to separate the parent compound from potential metabolites and matrix components. The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode for precise quantification.[28]

-

Internal Standard (IS): A stable, structurally similar compound is used as an IS to correct for variations in sample processing and instrument response.

-

Metabolite Identification: High-resolution mass spectrometry can be employed in parallel to tentatively identify the metabolites predicted in Section 3.0, providing a more complete picture of the compound's fate.

Data Analysis and Interpretation

The primary goal of data analysis is to determine the rate of disappearance of the parent compound and calculate key parameters that can be used to predict in vivo clearance.

6.1 Calculating Key Parameters

-

Half-Life (t½): The percentage of the parent compound remaining at each time point is plotted against time on a semi-logarithmic scale. The slope of the linear portion of this curve (k) is determined.

-

t½ = 0.693 / k

-

-

Intrinsic Clearance (CLint): This parameter represents the inherent ability of the liver (or a subsystem) to metabolize a drug, independent of blood flow. It is a critical value for in vitro-in vivo extrapolation (IVIVE).[25]

-

For Microsomes: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg microsomal protein)

-

For Hepatocytes: CLint (µL/min/10⁶ cells) = (0.693 / t½) * (Incubation Volume / number of hepatocytes in millions)[30]

-

6.2 Data Summary and Visualization

Quantitative results should be summarized in a clear, tabular format to allow for easy comparison across different assays and species.

| Parameter | Chemical Stability | Microsomal Stability (-NADPH) | Microsomal Stability (+NADPH) | Hepatocyte Stability |

| Half-Life (t½, min) | Calculated Value | Calculated Value | Calculated Value | Calculated Value |

| Intrinsic Clearance (CLint) | N/A | Calculated Value | Calculated Value | Calculated Value |

| Primary Pathway | Hydrolysis | Non-CYP | CYP-Mediated | Overall Hepatic |

| Species | N/A | e.g., Human | e.g., Human | e.g., Human |

Conclusion: Synthesizing a Predictive Metabolic Profile

For 3-Phenylcyclobutane-1-sulfonyl chloride, a rapid clearance is anticipated, driven primarily by the chemical instability of the sulfonyl chloride moiety. The initial metabolic events are likely to be a combination of non-enzymatic hydrolysis to the sulfonic acid and GST-mediated conjugation with glutathione. Subsequent, slower metabolism of the parent compound and its primary metabolites via CYP450-mediated oxidation on the phenyl ring is also expected.

This guide provides the comprehensive theoretical and practical framework required to experimentally validate this prediction. By systematically executing the described workflows—from baseline chemical stability to comprehensive hepatocyte assays—researchers can build a robust and reliable metabolic stability profile. This data is indispensable for guiding further medicinal chemistry efforts, selecting appropriate species for in vivo studies, and ultimately increasing the probability of developing a successful drug candidate.

References

-

Di, L., et al. (2007). Metabolic stability screen for drug discovery using cassette analysis and column switching. PubMed. [Link]

-

Domainex. Hepatocyte Stability Assay. Domainex. [Link]

-

Singh, P. (2024). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Clinical Pharmacology. [Link]

-

Evotec. Hepatocyte Stability. Cyprotex ADME-Tox Solutions | Evotec. [Link]

-

Di, L., et al. (2015). Metabolic Stability Screen for Drug Discovery Using Cassette Analysis and Column Switching. ResearchGate. [Link]

-

Baranczewski, P., et al. (2006). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. PubMed. [Link]

-

AxisPharm. Microsomal Stability Assay Protocol. AxisPharm. [Link]

-

BioDuro. ADME Hepatocyte Stability Assay. BioDuro. [Link]

-

Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. [Link]

-

Creative Bioarray. Microsomal Stability Assay. Creative Bioarray. [Link]

-

Evotec. Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec. [Link]

-

DocsDrive. Optimization of Rat Liver Microsomal Stability Assay Using HPLC. DocsDrive. [Link]

-

Creative Biolabs. Metabolic Stability Assay. Creative Biolabs. [Link]

-

Pisl, A., et al. (2018). Glutathione S-Transferases in the Biosynthesis of Sulfur-Containing Secondary Metabolites in Brassicaceae Plants. PMC. [Link]

-

Longdom Publishing. The Role of Phase I and Phase II Metabolic Pathways in Pharmacokinetics. Longdom Publishing. [Link]

-

Pisl, A., et al. (2018). Glutathione S-Transferases in the Biosynthesis of Sulfur-Containing Secondary Metabolites in Brassicaceae Plants. Frontiers in Plant Science. [Link]

-

Macquarie University. (2023). An investigation into the in vitro metabolic stability of aryl sulfonyl fluorides for their application in medicinal chemistry and radiochemistry. Macquarie University Research Portal. [Link]

-

Macquarie University. An investigation into the in vitro metabolic stability of aryl sulfonyl fluorides for their application in medicinal chemistry and radiochemistry - Fingerprint. Macquarie University Research Portal. [Link]

-

ResearchGate. (2019). (PDF) Drug Metabolism: Phase I and Phase II Metabolic Pathways. ResearchGate. [Link]

-

MDPI. (2022). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. MDPI. [Link]

-

Slideshare. (2018). Medicinal chemistry on metabolism(Phase I & Phase II Reactions). Slideshare. [Link]

-

Amazon S3. (2025). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry a. Amazon S3. [Link]

-

Medbullets. (2022). Phase I vs. Phase II Metabolism. Medbullets Step 1. [Link]

-

Raza, H. (2023). The Multifaceted Role of Glutathione S-Transferases in Health and Disease. PubMed. [Link]

-

ResearchGate. (2022). Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. ResearchGate. [Link]

-

Longdom Publishing. (2024). Phase I and Phase II Metabolic Reactions in Drug Development. Longdom Publishing. [Link]

-

Bio-Analysis Centre. (2022). Bioanalytical Methods – An Overview. Bio-Analysis Centre. [Link]

-

OUCI. (2022). Strategies for studying in vivo biochemical formation pathways and multilevel distributions of sulfanilamide metabolites in food (2012–2022). OUCI. [Link]

-

Dalsgaard, P. W., et al. (2015). Cytochrome P450-mediated metabolism of the synthetic cannabinoids UR-144 and XLR-11. PubMed. [Link]

-

Göbel, A., et al. (2004). Trace determination of macrolide and sulfonamide antimicrobials, a human sulfonamide metabolite, and trimethoprim in wastewater using liquid chromatography coupled to electrospray tandem mass spectrometry. PubMed. [Link]

-

ResearchGate. (2026). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. [Link]

-

Townsend, D. M., & Tew, K. D. (2003). The role of glutathione-S-transferase in anti-cancer drug resistance. PMC. [Link]

-

Anders, M. W. (2008). Metabolism of Glutathione S-Conjugates: Multiple Pathways. PMC. [Link]

-

Royal Society of Chemistry. (2023). Stable sulfonate esters as C1-synthons for cyclopropanation reaction to access antimicrobial active 3,3′-spirocyclopropyloxindoles. Organic Chemistry Frontiers. [Link]

-

Gajula, S. N. R., et al. (2021). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. ResearchGate. [Link]

-

Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 Enzymes and Drug Metabolism in Humans. PMC. [Link]

-

Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. PubMed. [Link]

-

MDPI. (2023). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI. [Link]

-

Guengerich, F. P. (2008). Cytochrome P450s and other enzymes in drug metabolism and toxicity. PMC. [Link]

-

Koba, M., et al. (2021). Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. PMC. [Link]

-

Słoczyńska, K., et al. (2019). (PDF) Metabolic stability and its role in the discovery of new chemical entities. ResearchGate. [Link]

-

Gajula, S. N. R., et al. (2021). Drug metabolic stability in early drug discovery to develop potential lead compounds. PubMed. [Link]

-

MDPI. (2018). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. MDPI. [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolic stability and its role in the discovery of new chemical entities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings [scirp.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Glutathione S-Transferases in the Biosynthesis of Sulfur-Containing Secondary Metabolites in Brassicaceae Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. The Multifaceted Role of Glutathione S-Transferases in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The role of glutathione-S-transferase in anti-cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Metabolism of Glutathione S-Conjugates: Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 18. longdom.org [longdom.org]

- 19. ijpcbs.com [ijpcbs.com]

- 20. merckmillipore.com [merckmillipore.com]

- 21. creative-biolabs.com [creative-biolabs.com]

- 22. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 23. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 24. docsdrive.com [docsdrive.com]

- 25. creative-bioarray.com [creative-bioarray.com]

- 26. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - BG [thermofisher.com]

- 27. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 28. Hepatocyte Stability Assay | Domainex [domainex.co.uk]

- 29. b-ac.co.uk [b-ac.co.uk]

- 30. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

Bioisosteric Utility of 3-Phenylcyclobutane Architectures in High-Precision Drug Design

Topic: Bioisosteric Applications of 3-Phenylcyclobutane Derivatives Content Type: Technical Whitepaper Audience: Medicinal Chemists, Computational Chemists, and Drug Discovery Leads

Executive Summary: Beyond the Flatland

The strategic replacement of planar aromatic rings with saturated, three-dimensional surrogates—"escaping flatland"—is a cornerstone of modern medicinal chemistry. While bicyclo[1.1.1]pentane (BCP) and cubane have dominated recent literature as phenyl bioisosteres, 3-phenylcyclobutane derivatives (specifically 1,3-disubstituted cyclobutanes) offer a distinct and underutilized geometric advantage.

Unlike the rigid linearity of BCP, the cyclobutane core possesses a unique "puckering" capability (butterfly motion) that allows for dynamic vector alignment. This guide explores the bioisosteric application of 3-phenylcyclobutane scaffolds, detailing their structural causality, synthetic accessibility, and impact on physicochemical parameters (ADME).

Structural & Conformational Dynamics (The "Why")

The Geometric Argument: Vector Alignment

The 1,3-disubstituted cyclobutane scaffold acts as a versatile surrogate for 1,4-disubstituted (para) benzenes . However, its bioisosteric fidelity is isomer-dependent:

-

Trans-1,3-isomer: The substituents adopt a pseudo-diequatorial orientation, mimicking the linear vector of a para-phenyl ring. The distance between substituents (

to -

Cis-1,3-isomer: The substituents adopt an axial-equatorial-like conformation, introducing a "kink" that mimics 1,3-disubstituted (meta) benzenes or flexible alkyl linkers.

The Puckering Effect

Unlike benzene (planar) or BCP (rigidly linear), cyclobutane relieves torsional strain through ring puckering.

-

Pucker Angle: Typically oscillates between 25° and 35°.

-

Consequence: This flexibility allows the 3-phenylcyclobutane derivative to "scan" the binding pocket, potentially capturing interactions inaccessible to rigid aromatic rings. It creates a "breathing" pharmacophore that can adapt to induced-fit requirements of the target protein.

Metabolic & Physicochemical Causality

Replacing a phenyl ring with a cyclobutane core significantly alters the molecular landscape:

-

Fsp³ Fraction Increase: Disrupts planar

- -

Metabolic Blocking: The cyclobutane ring is chemically inert compared to the electron-rich phenyl ring, which is prone to oxidative metabolism (e.g., hydroxylation by CYP450).

-

Lipophilicity Modulation: Cyclobutanes generally lower LogD compared to their aromatic counterparts, improving Ligand Efficiency (LE).

Quantitative Impact Analysis

Table 1: Physicochemical Comparison of Linker Motifs Data synthesized from standard medicinal chemistry datasets (e.g., TAK-828F development).

| Parameter | 1,4-Phenylene Linker | Trans-1,3-Cyclobutane | Bicyclo[1.1.1]pentane (BCP) | Impact of Cyclobutane |

| Hybridization | sp² (Planar) | sp³ (Puckered) | sp³ (Rigid Linear) | Increased 3D character |

| Solubility (aq) | Low | High | Moderate/High | Critical Improvement |

| Metabolic Stability | Low (CYP hotspot) | High | High | Blocks aromatic oxidation |

| Vector Angle | 180° | ~160° - 180° (Dynamic) | 180° | Allows induced fit |

| C-C Bond Length | 1.39 Å | 1.55 Å | 1.85 Å (Bridgehead) | Subtle spacing adjustment |

Synthetic Methodologies (The "How")

Protocol: Diastereoselective Synthesis of cis-1,3-Disubstituted Cyclobutanes

Context: Synthesis of ROR

Objective: Synthesize a cis-1-cyano-3-phenylcyclobutane derivative with high diastereomeric excess (de).

Step-by-Step Workflow:

-

Starting Material: 3-Phenylcyclobutanone.

-

Knoevenagel Condensation:

-

Reagents: Meldrum's acid, catalytic piperidine, acetic acid.

-

Conditions: Benzene or Toluene, reflux with Dean-Stark trap.

-

Mechanism: Formation of the cyclobutylidene intermediate.

-

-

Diastereoselective Reduction (The Critical Step):

-

Reagent: Sodium Borohydride (

).[1] -

Solvent: THF/MeOH (10:1).

-

Thermodynamic Control: The hydride attacks from the less hindered face (trans to the phenyl group), yielding the cis-disubstituted product.

-

Causality: The bulky phenyl group at C3 directs the incoming hydride to the opposite face to minimize steric clash during the transition state.

-

-

Decarboxylation/Functionalization:

-

Hydrolysis of the Meldrum's acid adduct followed by Curtius rearrangement or esterification to install the desired pharmacophore at C1.

-

Visualization of Synthetic Logic

Figure 1: Synthetic pathway for accessing cis-1,3-disubstituted scaffolds, highlighting the stereochemical control point.

Case Study: ROR t Inverse Agonists (TAK-828F)

Challenge: The initial lead compound contained a biaryl ether linkage that suffered from poor aqueous solubility and rapid metabolic clearance.

Bioisosteric Solution: Researchers replaced the central phenyl ring with a 1-cyano-3-phenylcyclobutane moiety.

Outcome Analysis:

-

Potency Retention: The cis-isomer maintained the necessary bent conformation to project the terminal aryl group into the hydrophobic pocket of the ROR

t ligand-binding domain (LBD). -

Solubility Spike: The disruption of planarity increased solubility by >10-fold compared to the biaryl parent.

-

Metabolic Shielding: The cyclobutane ring eliminated the electron-rich phenyl ring, a primary site for oxidative metabolism, significantly extending the half-life (

).

Pharmacophore Vector Comparison

Figure 2: Vector analysis showing how cyclobutane isomers map to aromatic space while offering dynamic fitting advantages.

References

-

Levterov, V. V., et al. (2023).[2] "2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring." Nature Communications.[2] Link

-

Van der Kolk, M. R., et al. (2022).[3] "Cyclobutanes in Small-Molecule Drug Candidates." ChemMedChem. Link

-

Kikuchi, S., et al. (2021).[4] "Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F." ACS Omega. Link

-

Mykhailiuk, P. K. (2019). "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry. Link

-

Stepan, A. F., et al. (2012).[5][6] "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere." Journal of Medicinal Chemistry. Link

Sources

- 1. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. img01.pharmablock.com [img01.pharmablock.com]

- 6. chemrxiv.org [chemrxiv.org]

Technical Whitepaper: Solubility Profile & Handling of 3-Phenylcyclobutane-1-sulfonyl Chloride

Executive Summary

3-Phenylcyclobutane-1-sulfonyl chloride is a bifunctional building block utilized primarily in medicinal chemistry for the introduction of the phenylcyclobutane scaffold via sulfonamide bond formation. Its utility is defined by the balance between the lipophilic phenyl-cyclobutane core and the highly electrophilic sulfonyl chloride moiety.

This guide addresses a critical gap in public literature: the lack of tabulated solubility data for this specific intermediate. Instead of relying on generic assumptions, this document provides a predictive solubility model , a self-validating experimental protocol for empirical determination, and solvent compatibility matrices to ensure synthetic integrity.

Key Takeaway: This compound exhibits high solubility in polar aprotic solvents (DCM, THF) but possesses extreme moisture sensitivity. Solubility determination must be coupled with stability monitoring to distinguish between true dissolution and hydrolytic decomposition.

Physicochemical Basis of Solubility

To predict the solubility profile, we must analyze the molecule's competing structural domains.

Structural Analysis[1]

-

Lipophilic Domain (Hydrophobic): The 3-phenylcyclobutane core contributes significant non-polar character. The cyclobutane ring, likely existing in a puckered conformation to minimize torsional strain, combined with the planar phenyl ring, enhances solubility in organic solvents like toluene and dichloromethane.

-

Polar/Reactive Domain (Electrophilic): The sulfonyl chloride (

) group is polar and highly electrophilic. It dictates the compound's incompatibility with protic solvents (water, alcohols, amines) due to rapid nucleophilic substitution.

Predicted Solubility Profile

Based on the LogP (estimated ~2.3–2.7) and functional group analysis, the compound follows the "like dissolves like" principle for aprotic systems:

| Solvent Class | Representative Solvents | Predicted Solubility | Stability Risk |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Low (if acid-free) |

| Ethers | THF, 1,4-Dioxane, MTBE | High | Low (must be anhydrous) |

| Polar Aprotic | Acetonitrile (MeCN), DMF, DMSO | High | Moderate (DMF/DMSO can accelerate hydrolysis if wet) |

| Aromatic Hydrocarbons | Toluene, Benzene | Moderate-High | Low |

| Aliphatic Hydrocarbons | Hexanes, Pentane, Cyclohexane | Low (<10 mg/mL) | Low |

| Protic Solvents | Water, Methanol, Ethanol | Reactive (Decomposes) | Critical Failure |

Experimental Protocol: Self-Validating Solubility Determination

Warning: Standard gravimetric solubility testing (adding solvent until clear) is flawed for sulfonyl chlorides because atmospheric moisture can hydrolyze the compound to the sulfonic acid, which has a different solubility profile.

The Solution: Use the following Self-Validating Dissolution Protocol which incorporates a Quality Control (QC) step to verify the species in solution.

Materials

-

Analyte: 3-Phenylcyclobutane-1-sulfonyl chloride (solid).[1][2]

-

Solvent: Anhydrous grade (<50 ppm water), stored over molecular sieves.

-

Inert Gas: Nitrogen or Argon balloon.

-

Validation:

-NMR or LC-MS (sample prepared in dry solvent).

Workflow Diagram (DOT)

Figure 1: Self-validating solubility determination workflow ensuring structural integrity.

Step-by-Step Methodology

-

Preparation: Flame-dry a 4mL vial and purge with Argon.

-

Weighing: Add 10.0 mg of 3-Phenylcyclobutane-1-sulfonyl chloride.

-

Titration: Add anhydrous solvent in 50 µL aliquots via syringe. Vortex for 30 seconds between additions.

-

Endpoint: Record the volume (

) where the solution becomes visually clear. -

Calculation:

. -

Validation (The "Trust" Step): Immediately take a 20 µL aliquot, dilute in anhydrous deuterated solvent (e.g.,

over sieves), and run a quick-

Pass: Distinct cyclobutane multiplets; aromatic signals match reference.

-

Fail: Broadened peaks or shifts indicating sulfonic acid formation (usually significant upfield shift of protons alpha to the sulfonyl group).

-

Solvent Selection for Synthesis

When using this reagent for sulfonamide synthesis (e.g., reacting with an amine), solvent choice dictates the reaction mechanism and success rate.

Anhydrous Coupling (Recommended)

For sensitive amines or high-value intermediates, use anhydrous conditions.

-

Solvent: DCM or THF.

-

Base: Triethylamine (TEA) or DIPEA (Hünig's base).

-

Why: High solubility of the sulfonyl chloride ensures rapid reaction kinetics; absence of water prevents competitive hydrolysis.

Schotten-Baumann Conditions (Biphasic)

For robust, cheap amines, a biphasic system can be used despite the hydrolysis risk.

-

Solvent System: DCM / Water or THF / Water.

-

Base:

or -

Mechanism: The amine (in organic phase or at interface) is typically more nucleophilic than water. However, excess sulfonyl chloride (1.2–1.5 eq) is required to account for the portion lost to hydrolysis in the aqueous phase [1].

Solvent Compatibility Decision Tree

Figure 2: Decision matrix for solvent selection based on application.

Stability & Storage Guidelines

Sulfonyl chlorides are thermodynamically unstable with respect to hydrolysis. The degradation product, 3-phenylcyclobutane-1-sulfonic acid, is a strong acid that can autocatalyze further decomposition in certain formulations.

-

Hydrolysis Kinetics: Reaction with water is first-order with respect to the sulfonyl chloride. In the presence of base (even weak bases like pyridine), hydrolysis is accelerated significantly [2].

-

Storage:

-

State: Solid form is most stable.

-

Temperature: Store at 2–8°C (refrigerated).

-

Atmosphere: Store under Nitrogen/Argon.

-

Container: Tightly sealed glass with Teflon-lined caps. Avoid metal containers as HCl byproducts can corrode them.

-

References

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989. (Standard reference for Schotten-Baumann conditions and sulfonyl chloride handling).

-

BenchChem. A Researcher's Guide to Characterizing Sulfonyl Chlorides. Retrieved from .

-

PubChem. 3-Phenylcyclobutane-1-sulfonyl chloride Compound Summary. National Center for Biotechnology Information. .

-

Sigma-Aldrich. Sulfonyl Chloride Handling Technical Bulletin. .

Sources

Methodological & Application

Application Note: Precision Synthesis of Sulfonamides via 3-Phenylcyclobutane-1-sulfonyl Chloride

[1]

Executive Summary

This guide details the optimized protocols for synthesizing sulfonamides using 3-Phenylcyclobutane-1-sulfonyl chloride .[1] This reagent is a high-value pharmacophore building block, offering a conformationally restricted,

Key Technical Insight: The cyclobutane core introduces stereochemical considerations (cis/trans isomerism) absent in aryl analogs. The protocols below are designed to preserve the stereochemical integrity of the cyclobutane ring while maximizing yield and minimizing the hydrolysis of the sulfonyl chloride.

Reagent Profile & Handling

Chemical Identity[1][2][3]

-

Reagent: 3-Phenylcyclobutane-1-sulfonyl chloride[1]

-

Functional Class: Electrophilic Sulfonylating Agent[1]

-

Stereochemistry: Exists as cis and trans isomers regarding the relationship between the C1-sulfonyl and C3-phenyl groups.[1]

Stability & Storage[1]

Strategic Method Selection

Successful sulfonylation depends on the nucleophilicity of the amine partner and its solubility profile. Use the decision tree below to select the optimal protocol.

Figure 1: Decision matrix for selecting the appropriate sulfonylation protocol based on amine properties.[1]

Detailed Experimental Protocols

Method A: Standard Anhydrous Coupling

Best for: Primary and secondary aliphatic amines (e.g., benzylamine, piperidine).[1] Mechanism: Base-mediated nucleophilic substitution.[1]

Reagents:

-

Amine (1.0 equiv)[1]

-

3-Phenylcyclobutane-1-sulfonyl chloride (1.1 – 1.2 equiv)[1]

-

Triethylamine (TEA) or DIPEA (1.5 – 2.0 equiv)[1]

-

DCM (Anhydrous, 0.1 M concentration)[1]

Protocol:

-

Dissolution: In a flame-dried round-bottom flask under Nitrogen, dissolve the Amine (1.0 equiv) and TEA (1.5 equiv) in anhydrous DCM.

-

Cooling: Cool the solution to 0°C (ice bath). Causality: Sulfonyl chlorides are highly reactive; cooling prevents exotherms and bis-sulfonylation side products.[1]

-

Addition: Dissolve 3-Phenylcyclobutane-1-sulfonyl chloride (1.1 equiv) in a minimal volume of DCM. Add this solution dropwise to the amine mixture over 10 minutes.

-

Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC or LCMS.[1]

-

Quench: Add 1M HCl (aq) to quench excess amine and solubilize TEA salts.

-

Workup: Separate phases. Wash organic layer with sat.[1] NaHCO₃ (removes sulfonyl chloride hydrolysis byproducts) and Brine.[1] Dry over Na₂SO₄.[1]

Method B: Pyridine-Mediated Catalysis

Best for: Anilines, electron-deficient amines, or sterically hindered substrates.[1] Mechanism: Pyridine acts as both solvent and base; DMAP forms a highly reactive N-sulfonylpyridinium intermediate.[1]

Reagents:

-

Amine (1.0 equiv)[1]

-

Sulfonyl Chloride (1.2 – 1.5 equiv)[1]

-

Pyridine (Solvent volume)[1]

-

DMAP (0.1 equiv - Catalyst)[1]

Protocol:

-

Preparation: Dissolve the Amine and DMAP (10 mol%) in Pyridine (approx. 5 mL per mmol amine).

-

Addition: Add Sulfonyl Chloride (1.2 equiv) in one portion at RT. (Heat to 50°C if no reaction after 1 hour).

-

Monitoring: Anilines may require 12–18 hours.[1]

-

Workup (Critical): Pyridine is difficult to remove.[1] Dilute mixture with EtOAc and wash extensively with 10% CuSO₄ solution or 1M HCl until the aqueous wash is no longer blue (Cu-pyridine complex removal) or acidic (HCl salt formation).[1]

Method C: Schotten-Baumann (Biphasic)

Best for: Amino acids, amine salts (HCl salts), or highly polar amines insoluble in DCM.[1]

Protocol:

-

Aqueous Phase: Dissolve Amine (or Amine HCl salt) in 1M NaOH (2.5 equiv) or sat. Na₂CO₃.[1][2]

-

Organic Phase: Dissolve Sulfonyl Chloride (1.2 equiv) in THF or Dioxane.

-

Mixing: Add the organic solution to the rapidly stirring aqueous solution at 0°C.

-

Reaction: Vigorously stir at RT overnight. Note: Rapid stirring is essential to maximize surface area between the immiscible phases.

-

Isolation: Acidify carefully to pH ~3 (if product contains carboxylic acids) or extract directly with EtOAc.

QC & Troubleshooting

Analytical Data Reference

| Parameter | Expected Observation | Notes |

| LCMS | [M+H]⁺ or [M-H]⁻ | Sulfonamides ionize well in negative mode (ES-).[1] |

| ¹H NMR | Cyclobutane Multiplets | Look for multiplets at |

| TLC | Lower R_f than Chloride | Sulfonamides are much more polar than the starting sulfonyl chloride. |

Common Issues

-

Hydrolysis (Sulfonic Acid Formation):

-

Bis-sulfonylation:

-

Stereochemical Drift:

References

-

General Sulfonamide Synthesis

-

Cyclobutane Stereochemistry

-

Reagent Properties (PubChem)

-

Schotten-Baumann Conditions

Sources

- 1. PubChemLite - 3-phenylcyclobutane-1-sulfonyl chloride (C10H11ClO2S) [pubchemlite.lcsb.uni.lu]

- 2. cbijournal.com [cbijournal.com]

- 3. Mild and General Method for the Synthesis of Sulfonamides [organic-chemistry.org]

- 4. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

- 8. Draw the cis and trans isomers for the following: b. 1-ethyl-3-me... | Study Prep in Pearson+ [pearson.com]

- 9. macmillan.princeton.edu [macmillan.princeton.edu]

Reaction conditions for 3-Phenylcyclobutane-1-sulfonyl chloride with amines

Application Note: Optimized Synthesis of Sulfonamides using 3-Phenylcyclobutane-1-sulfonyl Chloride

Abstract & Utility

This guide details the reaction protocols for coupling 3-Phenylcyclobutane-1-sulfonyl chloride (an alkyl sulfonyl chloride building block) with primary and secondary amines to form sulfonamides. These scaffolds are increasingly relevant in medicinal chemistry as bioisosteres for phenyl rings, offering unique vectors for lipophilicity and metabolic stability without the planarity of aromatic systems.

The protocols below are engineered to mitigate the specific challenges of this reagent:

-

Hydrolytic Instability: Alkyl sulfonyl chlorides are more prone to hydrolysis than their aryl counterparts.

-

Stereochemical Integrity: The 1,3-substitution pattern on the cyclobutane ring implies cis/trans isomerism which must be preserved.

-

Steric Factors: The puckered conformation of the cyclobutane ring can retard nucleophilic attack compared to linear alkyl chains.

Chemical Context & Mechanism

The Electrophile: 3-Phenylcyclobutane-1-sulfonyl chloride contains a sulfonyl group (

-

Mechanism: The amine nucleophile attacks the sulfur center, forming a pentacoordinate intermediate (or proceeding via a concerted

-like transition state), followed by the expulsion of the chloride ion. -

Base Role: A base (Organic or Inorganic) is strictly required to scavenge the HCl byproduct. Failure to remove HCl will protonate the amine, rendering it non-nucleophilic and stalling the reaction.

Stereochemical Note: The reaction at the sulfur atom does not invert the stereocenter at C1 of the cyclobutane ring. However, the starting material is often supplied as a mixture of cis and trans isomers.

Experimental Protocols

Method A: Standard Anhydrous Conditions (General Purpose)

Best for: Lipophilic amines, non-polar side chains, and preventing hydrolysis.

Reagents:

-

3-Phenylcyclobutane-1-sulfonyl chloride (1.0 equiv)

-

Amine (1.1 equiv)[1]

-

Triethylamine (

) or DIPEA (Hunig's Base) (1.5 – 2.0 equiv) -

Dichloromethane (DCM) (Anhydrous, 0.1 M concentration)

Protocol:

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

) or Argon. -

Solvation: Dissolve the Amine (1.1 equiv) and Base (1.5 equiv) in anhydrous DCM.

-

Cooling: Cool the mixture to

using an ice bath. Critical: Controlling the exotherm minimizes side reactions. -

Addition: Dissolve 3-Phenylcyclobutane-1-sulfonyl chloride in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 10–15 minutes.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 2–4 hours.

-

Monitoring: Check via TLC or LC-MS. The sulfonyl chloride is UV active (phenyl group), facilitating detection.

-

Workup: Dilute with DCM. Wash sequentially with:

-

0.5 M HCl (to remove unreacted amine/base). Skip this if product is basic (e.g., contains pyridine).[1]

-

Saturated

(to remove acidic byproducts). -

Brine.

-

-

Isolation: Dry over

, filter, and concentrate in vacuo.

Method B: Schotten-Baumann Conditions (Biphasic)

Best for: Amino acids, water-soluble amines, or salts (e.g., amine hydrochlorides).

Reagents:

-

3-Phenylcyclobutane-1-sulfonyl chloride (1.0 equiv)

-

Amine (1.0 – 1.2 equiv)[1]

-

or

-

Solvent System: THF : Water (1:1) or Acetone : Water (1:1)

Protocol:

-

Dissolution: Dissolve the Amine and Inorganic Base in the water portion of the solvent.

-

Addition: Dissolve the Sulfonyl Chloride in the organic solvent (THF/Acetone).

-

Mixing: Add the organic solution to the aqueous amine solution rapidly at

to RT. -

Agitation: Vigorously stir (high RPM) for 4–12 hours. Note: Interfacial surface area drives this reaction.

-

Workup: Evaporate the organic solvent. Acidify the remaining aqueous layer (if product is acidic) or extract directly with Ethyl Acetate.

Optimization & Troubleshooting Matrix

| Variable | Recommendation | Rationale |

| Solvent | DCM (Preferred), THF, DMF | DCM is easily removed and solubilizes the lipophilic phenyl-cyclobutane well. Use DMF only for polar amines; it is hard to remove. |

| Base | DIPEA or | DIPEA is less nucleophilic than |

| Catalyst | None (Usually) | DMAP (5-10 mol%) can accelerate sluggish reactions (sterically hindered amines) but increases hydrolysis risk. |

| Temp | Starting cold prevents "runaway" exotherms and minimizes hydrolysis of the sulfonyl chloride. | |

| Stoichiometry | 1.1 : 1 (Amine:SuCl) | Use slight excess of the cheaper reagent. If the Sulfonyl Chloride is precious, use 1.2 equiv of Amine. |

Common Issues:

-

Hydrolysis: The sulfonyl chloride converts to the sulfonic acid (

). Cause: Wet solvent or old reagents.[1] Fix: Use anhydrous solvents; store SuCl under inert gas. -

Bis-Sulfonylation: Formation of

. Cause: Excess sulfonyl chloride with primary amines. Fix: Slow addition of SuCl; ensure Amine is in excess.

Visual Workflows (Graphviz)

Diagram 1: Reaction Decision Tree & Pathway

This diagram guides the researcher to the correct method based on the properties of their specific amine.

Caption: Decision matrix for selecting the optimal synthetic protocol based on amine physicochemical properties.

Diagram 2: Standard Protocol Workflow (Method A)

Caption: Step-by-step workflow for the standard anhydrous sulfonylation protocol.

References

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Schotten-Baumann and sulfonylation procedures).

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic foundations of nucleophilic substitution at sulfur).

-

De Luca, L., & Giacomelli, G. (2008).[2] An Easy and Handy Synthesis of Sulfonamides Directly from Sulfonic Acids. The Journal of Organic Chemistry, 73(10), 3967–3969. (Context on alternative sulfonamide synthesis).

-

Woolven, H., et al. (2011).[2] Metal-Free Synthesis of Sulfonamides via the Iodine-Mediated Reaction of Sodium Sulfinates with Amines. Organic Letters, 13(18), 4876–4879.

Sources

Troubleshooting & Optimization

Technical Support Center: 3-Phenylcyclobutane-1-sulfonyl chloride

Welcome to the technical support guide for 3-Phenylcyclobutane-1-sulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the handling and use of this reagent, with a specific focus on preventing its primary degradation pathway: hydrolysis.

Introduction: The Challenge of Sulfonyl Chloride Stability

3-Phenylcyclobutane-1-sulfonyl chloride is a valuable reagent in organic synthesis, primarily for the formation of sulfonamides—a common motif in medicinal chemistry.[1][2] However, like most sulfonyl chlorides, its electrophilic sulfur center is highly susceptible to nucleophilic attack by water. This hydrolytic instability can lead to reduced yields, formation of difficult-to-remove byproducts (3-phenylcyclobutane-1-sulfonic acid), and inconsistent reaction outcomes.[3] Understanding and controlling this process is paramount for successful experimentation.

This guide provides a series of troubleshooting questions and detailed protocols to ensure the integrity of your reagent and the success of your synthetic endeavors.

Frequently Asked Questions & Troubleshooting

Q1: I've noticed a significant decrease in the yield of my sulfonamide-forming reaction. Could hydrolysis of the starting sulfonyl chloride be the culprit?

A1: Absolutely. This is one of the most common failure modes in reactions involving sulfonyl chlorides.[3] Hydrolysis converts your active reagent into the unreactive 3-phenylcyclobutane-1-sulfonic acid, directly impacting your yield.

Causality: The hydrolysis mechanism involves a nucleophilic attack by a water molecule on the electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride ion and the formation of the corresponding sulfonic acid and hydrochloric acid (HCl).[4]

Caption: Nucleophilic attack by water on the sulfonyl chloride.

Troubleshooting Steps:

-

Verify Reagent Quality: Before starting, check the purity of your 3-Phenylcyclobutane-1-sulfonyl chloride. If it's old or has been improperly stored, it may have already partially hydrolyzed.

-

Analyze Byproducts: If you have access to LC-MS or NMR, analyze your crude reaction mixture. The presence of a highly polar, water-soluble compound corresponding to the mass of 3-phenylcyclobutane-1-sulfonic acid is a strong indicator of hydrolysis. On a TLC plate, this byproduct will typically appear as a streak or a spot at a very low Rf that does not move with non-polar eluents.

Q2: What are the essential "best practices" for storing and handling 3-Phenylcyclobutane-1-sulfonyl chloride to prevent hydrolysis?

A2: Proactive prevention is far more effective than attempting to remedy a compromised reaction. The core principle is rigorous exclusion of atmospheric and solvent-borne moisture.

Storage Protocol:

-

Container: Always store the reagent in its original, tightly sealed container. For long-term storage, consider using a desiccator cabinet or sealing the container with paraffin film.

-

Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon).[4]

-

Temperature: Keep in a cool, dry place. Refrigeration is recommended to reduce the vapor pressure of any potential moisture and slow down decomposition kinetics.[5]

Handling Protocol:

-

Inert Atmosphere: Handle the solid reagent in a glove box or under a positive pressure of inert gas.

-

Minimize Exposure: Only unseal the container for the minimum time necessary to weigh and dispense the material.[4]

-

Use Dry Glassware: All glassware must be rigorously dried before use, either by oven-drying (≥120 °C for several hours) or flame-drying under vacuum.[6] Allow glassware to cool to room temperature under an inert atmosphere or in a desiccator.

Q3: I suspect my solvent is the source of water contamination. How can I ensure my solvents are sufficiently anhydrous?

A3: This is a critical point. Many standard laboratory solvents contain trace amounts of water that are sufficient to hydrolyze a sensitive reagent like a sulfonyl chloride.

| Solvent | Common Drying Method | Verification Method |

| Dichloromethane (DCM) | Distillation from Calcium Hydride (CaH₂) | Karl Fischer Titration |

| Tetrahydrofuran (THF) | Distillation from Sodium/Benzophenone | Karl Fischer Titration / Persistence of blue ketyl radical |

| Acetonitrile (MeCN) | Distillation from Calcium Hydride (CaH₂) | Karl Fischer Titration |

| Toluene | Distillation from Sodium | Karl Fischer Titration |

Recommendation: For most applications involving sulfonyl chlorides, using a commercially available, sealed bottle of anhydrous solvent (often packaged under nitrogen) is the most reliable and convenient option.[3] If you must dry your own solvents, distillation from an appropriate drying agent is the standard.

Q4: My reaction requires an aqueous workup. How can I minimize product loss due to hydrolysis during this step?

A4: While seemingly counterintuitive, an aqueous workup can be performed successfully if managed carefully. The key is to minimize the contact time between your sulfonyl chloride and the aqueous phase.[6][7] The low water solubility of many aryl sulfonyl chlorides can offer some protection.[8]

Caption: Workflow for a rapid, hydrolysis-minimizing workup.

Protocol: Hydrolysis-Minimizing Aqueous Workup

-

Cool the Reaction: Before workup, cool your reaction mixture to 0 °C in an ice bath. This dramatically slows the rate of hydrolysis.[9]

-

Prepare Quench: Have your quenching solution (e.g., ice-cold saturated sodium bicarbonate) and extraction solvent ready.

-

Rapid Quench & Extract: Add the reaction mixture to the cold aqueous solution with vigorous stirring. Do not delay. Immediately add your organic extraction solvent (e.g., ethyl acetate, DCM) and continue to stir vigorously for a few minutes.

-

Separate & Dry: Transfer the mixture to a separatory funnel and separate the layers as quickly as possible. Wash the organic layer with brine to help remove residual water, then dry it thoroughly over an anhydrous drying agent like MgSO₄ or Na₂SO₄.[6]

-

Isolate: Filter off the drying agent and concentrate the organic phase under reduced pressure.

Pro-Tip: For particularly sensitive substrates, consider a non-aqueous workup. This can involve filtering the reaction mixture through a plug of silica gel to remove salts and then concentrating the filtrate.

Experimental Protocols

Protocol 1: General Procedure for Sulfonamide Synthesis under Anhydrous Conditions

This protocol details the reaction of 3-Phenylcyclobutane-1-sulfonyl chloride with a generic primary amine, emphasizing the exclusion of water.

Materials:

-

3-Phenylcyclobutane-1-sulfonyl chloride (1.0 equiv)

-

Primary or secondary amine (1.1 equiv)

-

Tertiary amine base (e.g., Triethylamine, TEA) (1.5 - 2.0 equiv)[10]

-

Anhydrous dichloromethane (DCM)

-

Oven-dried, round-bottom flask with a magnetic stir bar

-

Septa and nitrogen/argon inlet system

Caption: Schematic of a standard anhydrous reaction setup.

Methodology:

-

Setup: Assemble the oven-dried flask, stir bar, and condenser (if heating). Seal the system with septa and purge with dry nitrogen or argon for 10-15 minutes.

-

Reagent Addition: Under a positive pressure of inert gas, dissolve the amine and triethylamine in anhydrous DCM.

-

Cooling: Cool the solution to 0 °C using an ice bath. This helps control any exotherm and is a general best practice for sulfonyl chloride reactions.[2]

-

Sulfonyl Chloride Addition: Dissolve the 3-Phenylcyclobutane-1-sulfonyl chloride in a minimal amount of anhydrous DCM and add it dropwise to the stirring amine solution via syringe.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion. Monitor the disappearance of the sulfonyl chloride by TLC or LC-MS.

-

Workup: Proceed with either the "Hydrolysis-Minimizing Aqueous Workup" (Protocol Q4) or a non-aqueous workup.

References

- Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis - Benchchem.

- Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention - HoriazonChemical.

- Technical Support Center: Sulfonyl Chloride Work-up - Benchchem.

- An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC - NIH.

- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ACS Publications.

- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - Macmillan Group - Princeton University.

- Recent advances in synthesis of sulfonamides: A review - CHEMISTRY & BIOLOGY INTERFACE.

- Optimizing reaction conditions for sulfonamide synthesis from sulfonyl chlorides - Benchchem.

- Preventing decomposition of sulfonyl chloride during reaction - Benchchem.

- SAFETY DATA SHEET - Fisher Scientific.

Sources

- 1. macmillan.princeton.edu [macmillan.princeton.edu]

- 2. cbijournal.com [cbijournal.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

Removing sulfonic acid impurities from 3-Phenylcyclobutane-1-sulfonyl chloride

Welcome to the dedicated technical support guide for handling and purifying 3-Phenylcyclobutane-1-sulfonyl chloride. This resource is designed for researchers, chemists, and drug development professionals who encounter the common yet challenging issue of sulfonic acid contamination. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and ensure the highest purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: I've just synthesized 3-Phenylcyclobutane-1-sulfonyl chloride and my NMR spectrum looks messy. How do I know if the primary impurity is the corresponding sulfonic acid?

A: This is a very common issue. The presence of 3-phenylcyclobutane-1-sulfonic acid is the most frequent cause of impurities. Here’s how to identify it:

-